(Z)-N-(3-allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide
Description
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Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-(6-methoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S2/c1-5-12-23-17-11-8-15(27-4)13-18(17)28-20(23)21-19(24)14-6-9-16(10-7-14)29(25,26)22(2)3/h5-11,13H,1,12H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSUZAPVFRQUCDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)OC)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(3-allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide is a synthetic compound belonging to the class of benzothiazole derivatives. Its unique structural features suggest significant potential for various biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Molecular Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 519.6 g/mol. The structural configuration includes a benzothiazole moiety linked to an allyl group and a sulfamoyl group, which may enhance its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₅FN₂O₃S₂ |
| Molecular Weight | 519.6 g/mol |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
Biological Activity Overview
Recent studies have highlighted several biological activities associated with this compound:
- Antitumor Activity : The compound has shown promising results in inhibiting the proliferation of various cancer cell lines, including lung cancer cells (A549, HCC827, NCI-H358). In vitro assays demonstrated significant cytotoxicity, with IC50 values indicating effective concentrations for inhibiting cell growth .
- Antimicrobial Properties : The compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. Testing revealed effectiveness against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent .
- Anti-inflammatory Effects : Preliminary studies indicate that the compound may modulate inflammatory pathways, potentially through the inhibition of specific enzymes or receptors involved in inflammatory responses.
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell signaling pathways, leading to apoptosis in tumor cells.
- DNA Interaction : Research indicates that similar compounds bind within the minor groove of DNA, disrupting replication and transcription processes essential for cancer cell survival .
- Protein Targeting : It has been suggested that the compound interacts with proteins critical for bacterial cell division, such as FtsZ, thus exhibiting antibacterial properties.
Case Studies and Research Findings
Several studies have investigated the biological activity of related benzothiazole derivatives, providing insights into the efficacy and potential applications of this compound:
- A study on thiazolo[3,2-a]benzimidazoles highlighted their antitumor activities, suggesting that structural modifications could enhance efficacy against specific cancer types .
- Another research effort demonstrated that compounds with similar structures exhibited higher antitumor activity in 2D assays compared to 3D models, indicating the importance of testing conditions in evaluating drug efficacy .
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing the synthesis of (Z)-N-(3-allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide?
- Methodology : Synthesis involves multi-step pathways, including thiazole ring formation, allylation, and sulfamoylation. Key parameters include:
- Temperature : 60–80°C for cyclization steps to avoid side reactions (e.g., isomerization) .
- Solvent choice : Polar aprotic solvents (e.g., DMF or THF) enhance reaction efficiency for sulfamoyl group introduction .
- Catalysts : Use of DMAP (4-dimethylaminopyridine) to accelerate amide coupling .
- Analytical monitoring : Employ TLC (thin-layer chromatography) or HPLC to track reaction progress and minimize by-products .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Spectroscopic techniques :
- NMR : and NMR verify hydrogen environments and carbon connectivity (e.g., allyl protons at δ 5.2–5.8 ppm, methoxy at δ 3.9 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (431.53 g/mol) and fragmentation patterns .
- X-ray crystallography : Resolves stereochemistry of the Z-configuration at the imine bond .
Q. What preliminary assays are used to screen its biological activity?
- Antiproliferative assays : MTT or CellTiter-Glo® in cancer cell lines (e.g., HeLa, MCF-7) with IC values compared to reference drugs like cisplatin .
- Antimicrobial screening : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Positive controls : Include structurally similar benzo[d]thiazoles with known activity for benchmarking .
Advanced Research Questions
Q. How can computational methods elucidate the reaction mechanisms of key functional groups (e.g., sulfamoyl)?
- DFT calculations : Model transition states for sulfamoylation to predict regioselectivity and energy barriers .
- Molecular docking : Screen interactions between the dimethylsulfamoyl group and target enzymes (e.g., carbonic anhydrase) to rationalize inhibition .
- Isotopic labeling : Use -labeled reagents to trace sulfamoyl group incorporation via mass spectrometry .
Q. What strategies resolve contradictions in biological activity data across studies?
- Case example : Discrepancies in antiproliferative activity may arise from:
- Cell line variability : Test compound in >3 cell lines with diverse genetic backgrounds .
- Solubility limitations : Use co-solvents (e.g., DMSO:PBS mixtures) to ensure consistent bioavailability .
- Structural analogs : Compare activity of methoxy vs. ethoxy derivatives to isolate substituent effects .
Q. How do structural modifications (e.g., allyl chain length) impact structure-activity relationships (SAR)?
- SAR table :
| Modification | Biological Activity (IC μM) | Key Finding |
|---|---|---|
| Allyl → Propargyl | HeLa: 12.3 → 8.7 | Increased cytotoxicity due to enhanced electrophilicity |
| Methoxy → Ethoxy | S. aureus MIC: 32 → 64 μg/mL | Reduced activity suggests steric hindrance |
- Synthetic approach : Introduce substituents via Suzuki coupling or nucleophilic substitution .
Q. What methodologies address poor aqueous solubility for in vivo studies?
- Co-solvent systems : Cyclodextrin-based formulations improve solubility without altering bioactivity .
- Salt formation : Prepare hydrochloride salts via HCl treatment (e.g., 0.1 M HCl in ethanol) .
- Nanoformulations : Encapsulate in PLGA nanoparticles (size <200 nm) for sustained release .
Q. How is the mechanism of action (MoA) studied for this compound?
- Target identification :
- Pull-down assays : Biotinylated probes capture protein targets in lysates .
- CRISPR screens : Genome-wide knockout libraries identify resistance genes (e.g., TOP1 for anticancer activity) .
- Pathway analysis : RNA-seq or phosphoproteomics to map downstream effects (e.g., apoptosis markers like caspase-3) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
